Perlite

Vue d'ensemble

Description

Perlite is an amorphous volcanic glass that has a relatively high water content, typically formed by the hydration of obsidian . It occurs naturally and has the unusual property of greatly expanding when heated sufficiently . It is an industrial mineral and a commercial product useful for its low density after processing .

Synthesis Analysis

Perlite has been used as a filler for polymer nanocomposites in technical applications . A strong effect of the perlite nano-filler on high-density poly (ethylene) (HDPE) composites’ mechanical and thermal properties was found .

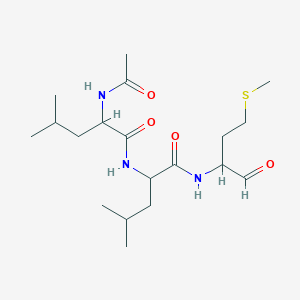

Molecular Structure Analysis

Perlite is primarily composed of silicon dioxide, with small amounts of water trapped in its structure . The typical analysis includes 70–75% silicon dioxide (SiO2), 12–15% aluminium oxide (Al2O3), 3–4% sodium oxide (Na2O), 3–5% potassium oxide (K2O), 0.5-2% iron oxide (Fe2O3), 0.2–0.7% magnesium oxide (MgO), 0.5–1.5% calcium oxide (CaO), and 3–5% loss on ignition (chemical / combined water) .

Chemical Reactions Analysis

Perlite has been used as a catalyst for the synthesis of cyclic carbonate under perfectly mild, low pressure of CO2 and solvent-free conditions . Expanded perlite efficiently catalyzes the CO2 fixation and achieves high conversion of the main products .

Physical And Chemical Properties Analysis

Perlite is a lightweight, porous material with exceptional insulating properties . It has a unique, bubble-like structure . Its physical properties include lightweight, insulation, water retention, and pH neutrality, as well as its chemical stability .

Applications De Recherche Scientifique

Horticultural Applications : Perlite is a vital soilless growing medium, enhancing water-soluble P, Ca, and Mg concentrations in plants. Its pH-dependent surface properties significantly affect plant growth, especially in hydroponic systems (Silber, Bar-yosef, Levkovitch, & Soryano, 2010).

Impact on Surface Runoff : Perlite's application as a soil additive has been studied for its effects on rainwater surface runoff. It was found that perlite could increase surface runoff, indicating its potential implications in erosion control and water management practices (Drgoňová, Novotná, & Antal, 2016).

Construction and Building Materials : In construction, expanded perlite (EP) is used as a component in cement, offering thermal and sound insulation, fire resistance, and low density. It's a crucial material for creating lightweight, insulative, and fire-resistant building materials (Rashad, 2016).

Water Retention Properties : Perlite's unique water retention properties, especially when unsaturated and crushable, make it valuable in geotechnical applications. This characteristic is particularly important in addressing water-related challenges in soil and construction materials (Jamei et al., 2011).

Environmental Cleanup : Perlite's effectiveness in removing Cs+ from contaminated waters and its potential as a low-cost, natural porous material for environmental remediation have been highlighted, particularly in the context of radioactive waste management (Cabranes, Leyva, & Babay, 2018).

Adsorption Properties : The physicochemical properties of perlite make it a suitable adsorbent material, especially after acid activation which slightly increases its cation exchange capacity. This property is crucial in pollution control and water treatment applications (Doğan & Alkan, 2004).

Durability in Concrete : Waste perlite powders, when used in self-consolidating concrete, improve the material's durability, compressive strength, and resistance to environmental factors such as water permeability, carbonation, and chloride ion migration (El Mir, Nehme, & Assaad, 2020).

Thermal Insulation : Perlite is used as an insulating material in large cryogenic storage dewars, with its thermal conductivity significantly affected by mechanical loads and thermal cycling. This property is essential in energy-efficient building design and cryogenic storage (Dubé, Sparks, & Slifka, 1992).

Filtration in Drilling Fluid : Perlite's potential as a filtration control agent in high-density barite weighted drilling fluid has been explored. It controls filtration loss and mud particles invasion better than standard barite weighted fluids, suggesting its utility in petroleum engineering (Bageri, Adebayo, Al Jaberi, & Patil, 2020).

Adsorption of Heavy Metals : Perlite's ability to adsorb heavy metals like cadmium from aqueous solutions has been demonstrated, making it a valuable tool in environmental pollution control (Mathialagan & Viraraghavan, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future of perlite shines brightly, reflecting the amalgamation of technological advancements, environmental consciousness, and ever-evolving industry needs . It’s not just about the mineral itself but the myriad ways in which it touches our lives, making them better, more efficient, and sustainable .

Propriétés

IUPAC Name |

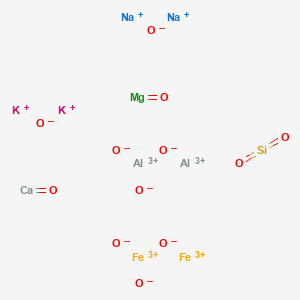

dialuminum;dipotassium;disodium;dioxosilane;iron(3+);oxocalcium;oxomagnesium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Ca.2Fe.2K.Mg.2Na.O2Si.10O/c;;;;;;;;;;1-3-2;;;;;;;;;;/q2*+3;;2*+3;2*+1;;2*+1;;;;8*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFGJEQAOUMGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

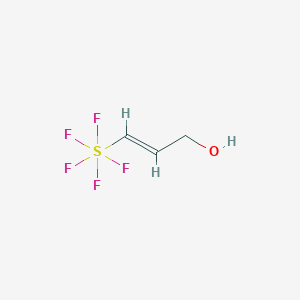

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].O=[Mg].O=[Si]=O.O=[Ca].[Na+].[Na+].[Al+3].[Al+3].[K+].[K+].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2CaFe2K2MgNa2O12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perlite appears as an odorless, light-gray to glassy-black solid. A naturally occurring aluminosilicate rock. May contain trace amounts of crystalline silica dust, a chronic health hazard by inhalation. | |

| Record name | PERLITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 % (NIOSH, 2023) | |

| Record name | PERLITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.2 to 2.4 (crude), 0.05 to 0.3 (expanded) (NIOSH, 2023) | |

| Record name | PERLITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023) | |

| Record name | PERLITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Perlite | |

CAS RN |

93763-70-3; 130885-09-5, 130885-09-5 | |

| Record name | PERLITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perlite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130885095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perlite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perlite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

greater than 2000 °F (NIOSH, 2023) | |

| Record name | PERLITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.